molecular formula C22H23F2N3O5S B8762967 3-[1-(3-Difluoromethoxy-benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-yl]-azetidine-1-carboxylic acid tert-butyl ester

3-[1-(3-Difluoromethoxy-benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-yl]-azetidine-1-carboxylic acid tert-butyl ester

Cat. No. B8762967
M. Wt: 479.5 g/mol
InChI Key: NJONPXBIXPRNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)(C)OC(=O)N1CC(c2cnc3[nH]ccc3c2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]([c:12]2[cH:13][c:14]3[c:15]([n:16][cH:17]2)[nH:18][cH:19][cH:20]3)[CH2:11]1.[F:21][CH:22]([O:23][c:24]1[cH:25][c:26]([S:30](=[O:31])(=[O:32])[Cl:33])[cH:27][cH:28][cH:29]1)[F:34]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]([c:12]2[cH:13][c:14]3[c:15]([n:16][cH:17]2)[n:18]([S:30]([c:26]2[cH:25][c:24]([O:23][CH:22]([F:21])[F:34])[cH:29][cH:28][cH:27]2)(=[O:31])=[O:32])[cH:19][cH:20]3)[CH2:11]1

Inputs

Step One
Name
CC(C)(C)OC(=O)N1CC(c2cnc3[nH]ccc3c2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CC(c2cnc3[nH]ccc3c2)C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(=O)(Cl)c1cccc(OC(F)F)c1

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CC(c2cnc3c(ccn3S(=O)(=O)c3cccc(OC(F)F)c3)c2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.